2-(1,1-difluoroethyl)-1,3-thiazole-4-carbaldehyde
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(1,1-Difluoroethyl)-1,3-thiazole-4-carbaldehyde is a fluorinated thiazole derivative. Compounds containing fluorine atoms are of significant interest in various fields, including medicinal chemistry, due to their unique chemical properties. The presence of the difluoroethyl group in this compound enhances its stability and reactivity, making it a valuable intermediate in organic synthesis and pharmaceutical research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(1,1-difluoroethyl)-1,3-thiazole-4-carbaldehyde typically involves the introduction of the difluoroethyl group onto a thiazole ring. One common method is the reaction of 1,1-difluoroethyl chloride with a thiazole derivative under basic conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate in an aprotic solvent like dimethylformamide (DMF) at elevated temperatures .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the purification of the final product is achieved through techniques such as distillation and recrystallization to ensure high purity.
Chemical Reactions Analysis
Types of Reactions
2-(1,1-Difluoroethyl)-1,3-thiazole-4-carbaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The aldehyde group can be reduced to the corresponding alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The difluoroethyl group can participate in nucleophilic substitution reactions, where nucleophiles replace one of the fluorine atoms.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products Formed
Oxidation: 2-(1,1-Difluoroethyl)-1,3-thiazole-4-carboxylic acid.
Reduction: 2-(1,1-Difluoroethyl)-1,3-thiazole-4-methanol.
Substitution: Various substituted thiazole derivatives depending on the nucleophile used.
Scientific Research Applications
2-(1,1-Difluoroethyl)-1,3-thiazole-4-carbaldehyde has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex fluorinated compounds.
Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Fluorinated thiazole derivatives are explored for their potential as pharmaceutical agents due to their enhanced metabolic stability and bioavailability.
Mechanism of Action
The mechanism of action of 2-(1,1-difluoroethyl)-1,3-thiazole-4-carbaldehyde involves its interaction with various molecular targets. The difluoroethyl group enhances the compound’s ability to form hydrogen bonds and interact with enzymes and receptors. This interaction can modulate the activity of these biological targets, leading to various pharmacological effects. The exact pathways and targets depend on the specific derivative and its application.
Comparison with Similar Compounds
Similar Compounds
2-(1,1-Difluoroethyl)-4-methyl-pyridine: Another fluorinated compound with similar structural features.
Fluorinated Imidazoles and Benzimidazoles: These compounds also contain fluorine atoms and exhibit similar chemical properties.
Uniqueness
2-(1,1-Difluoroethyl)-1,3-thiazole-4-carbaldehyde is unique due to the presence of both the thiazole ring and the difluoroethyl group. This combination imparts distinct chemical reactivity and biological activity, making it a valuable compound in various research fields.
Properties
CAS No. |
1784357-78-3 |
---|---|
Molecular Formula |
C6H5F2NOS |
Molecular Weight |
177.2 |
Purity |
95 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.